molecular formula C15H22N2O2 B6335626 Benzyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-39-3

Benzyl N-[(1-aminocyclohexyl)methyl]carbamate

Cat. No.: B6335626
CAS No.: 1352999-39-3
M. Wt: 262.35 g/mol
InChI Key: HWTQZDLIVCKZOR-UHFFFAOYSA-N
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Description

Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(1-aminocyclohexyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1-aminocyclohexyl)methyl]amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzyl chloroformate+N-[(1-aminocyclohexyl)methyl]amineBenzyl N-[(1-aminocyclohexyl)methyl]carbamate+HCl\text{Benzyl chloroformate} + \text{N-[(1-aminocyclohexyl)methyl]amine} \rightarrow \text{this compound} + \text{HCl} Benzyl chloroformate+N-[(1-aminocyclohexyl)methyl]amine→Benzyl N-[(1-aminocyclohexyl)methyl]carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1-aminocyclohexyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzyl N-[(1-aminocyclohexyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Benzyl N-[(1-aminocyclohexyl)methyl]carbamate exerts its effects involves the interaction of its carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the cyclohexylamine moiety, making it less sterically hindered.

    Cyclohexyl carbamate: Does not have the benzyl group, affecting its reactivity and solubility.

    N-[(1-aminocyclohexyl)methyl]carbamate: Similar structure but without the benzyl group, leading to different chemical properties.

Uniqueness

Benzyl N-[(1-aminocyclohexyl)methyl]carbamate is unique due to the presence of both benzyl and cyclohexylamine groups, which confer specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

benzyl N-[(1-aminocyclohexyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(9-5-2-6-10-15)12-17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTQZDLIVCKZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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